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molecular formula C16H18ClN3O3S B144509 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester CAS No. 910297-69-7

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester

Cat. No. B144509
M. Wt: 367.9 g/mol
InChI Key: YOIQSIGOUCFFOS-UHFFFAOYSA-N
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Patent
US07622473B2

Procedure details

A mixture of compound 9a (8.90 g, 14 mmol) and formic acid (15 mL, 96% in H2O) in EtOH (150 mL) was refluxed for 24 h. After cooling, the solution was concentrated in vacuo. The residue was subjected to a short column using EtOAc in hexane (30% to 70%) to give the crude compound 10a which was triturated with 10% EtOAc in hexane to give compound 10a (4.50 g, 87% yield). 1H NMR (500 MHz, CDCl3) δ 1.17 (s, 9H), 5.09 (s, 2H), 7.20-7.39 (m, 5H), 8.01 (s, 1H), 8.84 (s, 1H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH:24]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(O)=O>CCO>[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH2:24])=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound 10a which
CUSTOM
Type
CUSTOM
Details
was triturated with 10% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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